(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol
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Overview
Description
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole group through a series of nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazole and quinoline derivatives.
Scientific Research Applications
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinoline: Lacks the methanol group, which may affect its reactivity and biological activity.
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)amine: Contains an amine group instead of a methanol group, potentially altering its chemical properties and applications.
Uniqueness
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is unique due to the presence of both the quinoline and pyrazole moieties, as well as the methanol functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-11-7-12(2)19(18-11)9-14-8-13(10-20)15-5-3-4-6-16(15)17-14/h3-8,20H,9-10H2,1-2H3 |
InChI Key |
ZROXKPHKTKQQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)CO)C |
Origin of Product |
United States |
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